3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSQFYGAAAQKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrrolo[2,3-b]pyridine .
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, particularly those targeting kinase enzymes and other proteins involved in cancer and other diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and pathways, especially those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine in biological systems is primarily related to its ability to interact with specific molecular targets, such as kinases. The iodine atom can form halogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function, which is useful in the development of therapeutic agents .
Comparison with Similar Compounds
Halogenated Derivatives
Alkylated and Aryl-Substituted Derivatives
Physicochemical Properties
- Reactivity : The 3-iodo substituent in 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine facilitates cross-coupling reactions more efficiently than bromo analogues (e.g., 5-bromo derivatives) due to iodine’s superior leaving-group ability .
- Solubility : Methylation at N1 improves solubility in organic solvents compared to unmethylated analogues (e.g., logP of 3-Iodo-1-methyl derivative: ~2.5 vs. ~1.8 for 3-Iodo-1H) .
- Stability: Iodinated derivatives are more light-sensitive than brominated or non-halogenated compounds, requiring storage in amber vials .
Biological Activity
Cytochrome P450 Inhibition
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has shown promise as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition could have significant implications for drug metabolism and interactions. The compound's ability to modulate CYP1A2 activity suggests potential applications in drug development and pharmacokinetic studies.
Kinase Inhibition
Research has indicated that compounds with similar structures to this compound exhibit inhibitory activity against various kinases, particularly those in the fibroblast growth factor receptor (FGFR) family . While specific data for this compound is limited, structurally similar compounds have shown potent inhibition of FGFR1, FGFR2, and FGFR3.
Table 1: FGFR Inhibition by Structurally Similar Compounds
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
Anticancer Activity
The pyrrolo[2,3-b]pyridine scaffold, to which this compound belongs, has been extensively studied for its anticancer properties . While specific data for this compound is not available, structurally similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Case Study: Compound 4h
A structurally similar compound, 4h, demonstrated significant anticancer activity in breast cancer cells :
- Inhibited 4T1 cell proliferation
- Induced apoptosis in 4T1 cells
- Significantly inhibited migration and invasion of 4T1 cells
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Neurodegenerative Disease Potential
Compounds with similar structures to this compound have been studied for their potential in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. While specific studies on this compound in this context are lacking, its structural similarity to compounds with CNS activity suggests potential applications in this area.
Structure-Activity Relationships
The unique positioning of the iodine substituent and the methyl group in this compound significantly influences its reactivity and biological interactions. This specific configuration allows for targeted applications in medicinal chemistry and provides insights into structure-function relationships within similar compounds.
Q & A
Q. What are the common synthetic routes for 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions affect yield and purity?
The synthesis typically involves multi-step reactions starting from pyrrolo[2,3-b]pyridine precursors. Key steps include iodination at the 3-position using N-iodosuccinimide (NIS) and methylation at the 1-position with methyl iodide (MeI) under basic conditions (e.g., NaH in THF). Reaction conditions such as solvent choice (e.g., THF, DMF), temperature control (0°C to room temperature), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) critically influence yield and purity. Optimization often requires iterative adjustments to avoid side reactions like over-iodination or demethylation .
Q. Which spectroscopic techniques are used to characterize this compound, and what key structural features do they confirm?
- ¹H/¹³C NMR : Confirms the methyl group (δ ~3.5 ppm for CH₃) and aromatic protons (δ 7.2–8.2 ppm for pyrrolopyridine core). The iodine atom induces deshielding in adjacent protons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₈H₈IN₂: 274.9652).
- IR Spectroscopy : Identifies C-I stretching (~500 cm⁻¹) and C-N vibrations (~1600 cm⁻¹). These techniques collectively confirm regiochemistry, purity (>95%), and functional group integrity .
Q. What in vitro models are commonly used to assess the biological activity of this compound?
Cytotoxicity is evaluated in cancer cell lines (e.g., human ovarian carcinoma A2780 or mesothelioma STO/AB22) using MTT assays. Apoptosis induction is measured via caspase-3/7 activation, and kinase inhibition is tested using enzymatic assays (e.g., CDK1 inhibition). Endpoints include IC₅₀ values, cell cycle arrest (flow cytometry), and survivin downregulation .
Advanced Research Questions
Q. How does the iodine atom at the 3-position influence reactivity and biological activity compared to other halogenated analogs?
The iodine atom enhances electrophilic substitution reactivity (vs. Br or Cl) due to its polarizability, enabling Suzuki-Miyaura cross-coupling for derivatization. Biologically, iodinated analogs show superior kinase inhibitory activity (e.g., CDK1 IC₅₀ = 0.2 µM) compared to bromo or chloro derivatives, likely due to improved hydrophobic interactions in enzyme binding pockets .
Q. What strategies resolve contradictory data on cytotoxic effects across cancer cell lines?
Discrepancies may arise from cell line-specific expression of drug transporters (e.g., P-glycoprotein) or metabolic enzymes. Mitigation strategies include:
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?
SAR strategies include:
- Core Modifications : Introducing electron-withdrawing groups (e.g., CF₃) at the 5-position to enhance binding affinity.
- Side Chain Variations : Adding morpholino or piperazinyl groups to improve solubility and target engagement.
- Docking Simulations : Use molecular dynamics to predict interactions with kinase ATP-binding pockets (e.g., CDK1) .
Q. What are the challenges in regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Challenges include controlling reactivity at the electron-rich pyrrole nitrogen and avoiding dimerization. Solutions include:
- Protecting Groups : Use tosyl (Ts) or benzoyl groups to block the 1-position during iodination.
- Directed Metalation : Employ LiTMP to direct substitution at the 5-position.
- Microwave-Assisted Synthesis : Enhance regioselectivity in cross-coupling reactions .
Q. How does the methyl group at the 1-position affect metabolic stability?
The methyl group reduces oxidative metabolism by cytochrome P450 enzymes, improving half-life (t₁/₂ > 6 hours in murine models). Comparative studies with unmethylated analogs show 3-fold higher AUC (area under the curve) in pharmacokinetic profiles .
Comparative Structural Analysis
| Compound Name | Structure Type | Key Features | Biological Impact |
|---|---|---|---|
| This compound | Pyrrolopyridine | Iodine at 3, methyl at 1 | CDK1 inhibition, IC₅₀ = 0.2 µM |
| 5-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Iodine at 5 | Reduced kinase affinity (IC₅₀ = 5 µM) |
| 4-Nitro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Nitro at 4 | Enhanced solubility, lower cytotoxicity |
This table highlights how substituent position and electronic properties dictate pharmacological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
